3,4,5-Trimethoxyphenylacetonitrile
Overview
Description
3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . It is used as an internal standard during the determination of vancomycin in serum .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxyphenylacetonitrile involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . More detailed synthesis routes can be found in relevant literature.Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenylacetonitrile is represented by the linear formula (CH3O)3C6H2CH2CN . Further structural analysis can be performed using various spectroscopic techniques.Physical And Chemical Properties Analysis
3,4,5-Trimethoxyphenylacetonitrile is a solid with a melting point of 77-79 °C (lit.) . It is soluble in methanol . The molecular weight is 207.23 g/mol .Scientific Research Applications
Synthesis and Pharmacological Potential
- The compound has been involved in the synthesis of biologically active substances such as 5-(2-, 3-, 4-methoxyphenyl, 3,4,5- trimethoxyphenyl)-3-thio-1,2,4-triazoles and their derivatives. These substances have shown potential pharmacological activities including antitumor, anti-inflammatory, and antioxidant effects (Sameluk & Kaplaushenko, 2015).
Biological Evaluation as Antinarcotic Agents
- 3,4,5-Trimethoxyphenyl acrylamides, a class of compounds including 3,4,5-trimethoxyphenylacetonitrile, have been studied for their potential as antinarcotic agents. Some derivatives exhibited strong inhibitory effects on morphine withdrawal syndrome in mice, linking them to high binding affinities with serotonergic 5-HT1A receptors (Jung et al., 2009).
Electrochemical Behavior Studies
- Studies on the electrochemical behavior of related compounds at modified glassy carbon electrodes have been conducted. These studies are important for understanding the redox properties and potential analytical applications of these compounds (Wang, Huang, & Liu, 2004).
Mechanistic Insights into Anodic Oxidation
- Research on the anodic oxidation of related trimethoxy compounds in acetonitrile has provided insights into their reaction mechanisms, which is crucial for their application in synthetic chemistry and material science (Said et al., 2002).
Corrosion Inhibition Properties
- Spirocyclopropane derivatives containing 3,4,5-trimethoxyphenyl units have been studied for their effectiveness as corrosion inhibitors. Their adsorption on metal surfaces and the resulting inhibition of corrosion are areas of significant interest in materials chemistry (Chafiq et al., 2020).
Antitumor and Antimalarial Properties
- Trimethoxyphenyl compounds have shown a broad spectrum of antitumor effects and are undergoing evaluation for their potential in cancer treatment. Their synthesis and properties have been a subject of extensive research (Elslager, Johnson, & Werbel, 1983).
Synthesis and Anticancer Activity of Derivatives
- Novel bioactive heterocycles containing 3,4,5-trimethoxyphenyl fragments have been synthesized and shown potent antiproliferative activity against various cancer cells. These compounds target tubulin and disrupt microtubule formation, a key mechanism in cancer therapy (Fu et al., 2018).
Cholinesterase Inhibitory Activity
- Some 3,4,5-trimethoxycinnamates have been tested for their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential applications in the treatment of neurodegenerative diseases (Kos et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFJNTXCEQCDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057637 | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylacetonitrile | |
CAS RN |
13338-63-1 | |
Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13338-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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